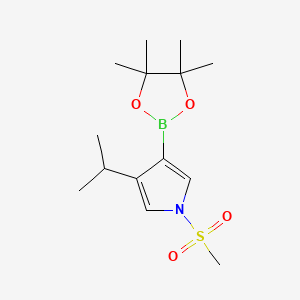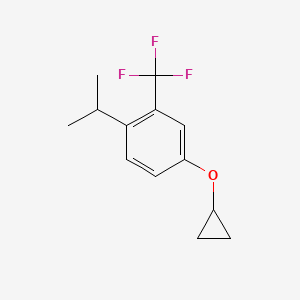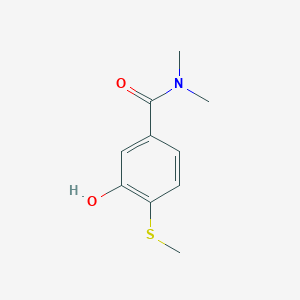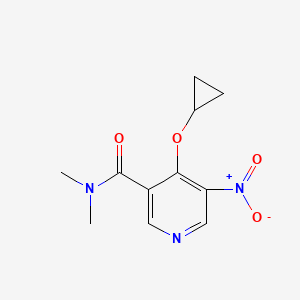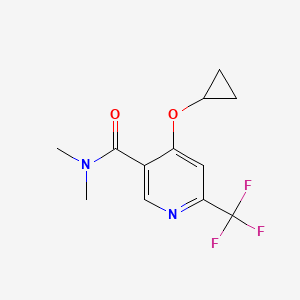
4-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)nicotinamide is an organic compound with the molecular formula C12H13F3N2O2 and a molecular weight of 274.241 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a nicotinamide moiety, making it a unique and versatile molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)nicotinamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another synthetic route involves the Michael addition, ring-closing, and hydrolysis reactions starting from 4-amino-1,1,1-trifluoro-3-alkene-2-ketone and acrylonitrile . This method is advantageous due to its short route, high yield, and environmental friendliness .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted nicotinamide derivatives.
Scientific Research Applications
4-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)nicotinamide has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to enzymes and receptors . The cyclopropoxy group may also contribute to the compound’s unique reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethyl nicotinamide: This compound shares the trifluoromethyl and nicotinamide moieties but lacks the cyclopropoxy group.
4-Cyclopropoxy nicotinamide: This compound contains the cyclopropoxy and nicotinamide moieties but lacks the trifluoromethyl group.
Uniqueness
4-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)nicotinamide is unique due to the combination of its cyclopropoxy, trifluoromethyl, and nicotinamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13F3N2O2 |
|---|---|
Molecular Weight |
274.24 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H13F3N2O2/c1-17(2)11(18)8-6-16-10(12(13,14)15)5-9(8)19-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
VVPHNGKCXLMZMC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1OC2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


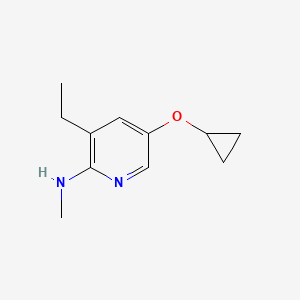

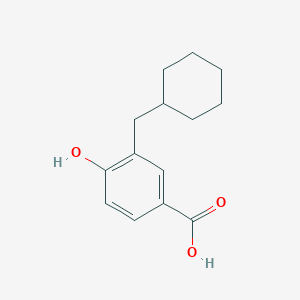
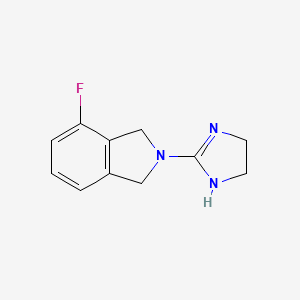
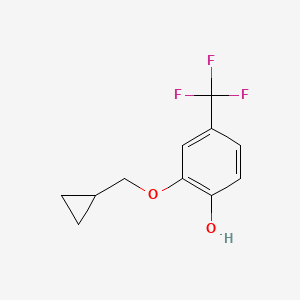

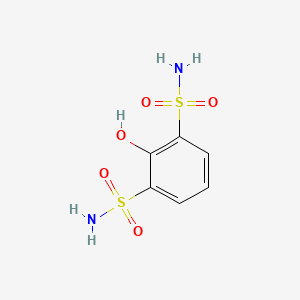
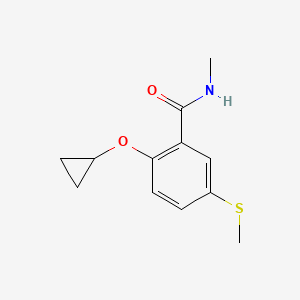
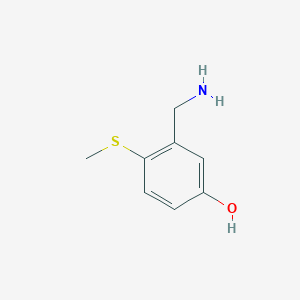
![2-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14836442.png)
